2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. For instance, compounds bearing a sulfonamide group have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds are derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, which serves as a versatile precursor for developing antimicrobial agents through the synthesis of thiazole, pyridone, pyrazole, chromene, hydrazone, and other derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Carbonic Anhydrase Inhibitory Action
A series of sulfonamide derivatives structurally related to pritelivir have been prepared and investigated for their inhibitory action on human carbonic anhydrase isoforms. These compounds, including sulfonamides, were shown to inhibit carbonic anhydrase, an enzyme involved in various physiological and pathological processes, with low nanomolar inhibition KI values. Such inhibitors have potential applications in treating diseases like cancer, obesity, epilepsy, and glaucoma, among others (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Antioxidant Activity
Amidomethane sulfonyl-linked bis heterocycles have been synthesized from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides and tested for antioxidant activity. Notably, one derivative exhibited superior antioxidant activity compared to the standard Ascorbic acid, showcasing the potential of such compounds in oxidative stress-related applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Anticonvulsant Agents
The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety has been explored for their potential as anticonvulsant agents. Several compounds were synthesized and tested, with some showing protection against picrotoxin-induced convulsion. One specific derivative demonstrated significant anticonvulsive effects, highlighting the therapeutic potential of these compounds in treating convulsion-related disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-25(22,23)14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-24-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVYQJSAPNYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.